Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide
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Overview
Description
Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide typically involves the reaction of 2-methylquinoline with methyl bromoacetate in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the ester and hydroiodide groups.
2-Methylquinoline: A simpler derivative with only a methyl group on the quinoline ring.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness: Methyl 2-(2-methylquinolin-4-yl)acetate Hydroiodide is unique due to its specific ester and hydroiodide groups, which confer distinct chemical reactivity and biological activity. These modifications enhance its solubility, stability, and potential therapeutic applications compared to its simpler counterparts .
Properties
CAS No. |
100749-52-8 |
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Molecular Formula |
C13H14INO2 |
Molecular Weight |
343.16 g/mol |
IUPAC Name |
methyl 2-(2-methylquinolin-4-yl)acetate;hydroiodide |
InChI |
InChI=1S/C13H13NO2.HI/c1-9-7-10(8-13(15)16-2)11-5-3-4-6-12(11)14-9;/h3-7H,8H2,1-2H3;1H |
InChI Key |
PKSOBWBSCDMFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)OC.I |
Origin of Product |
United States |
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